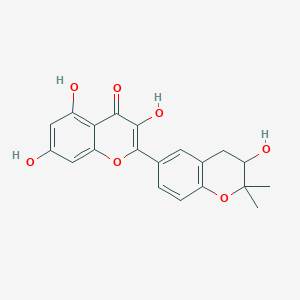

去甲皂苷D

科学研究应用

Deapioplatycodin D has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its role in cellular processes and its interaction with various biomolecules.

作用机制

去阿皮酰川贝皂苷D通过多个分子靶点和途径发挥作用。它已被证明通过干扰病毒 RNA 合成来抑制丙型肝炎病毒的复制。此外,它还调节各种信号通路,包括 PI3K-Akt 通路、JAK-STAT 通路和 MAPK 通路,这些通路参与其抗炎和抗纤维化作用 .

生化分析

Cellular Effects

Deapioplatycodin D has been shown to have significant inhibitory effects on the proliferation of various cell lines, including A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nerve system), and HCT-15 (colon) in vitro . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of Deapioplatycodin D change over time in laboratory settings. The conditions for its enzymatic preparation from Radix Platycodi have been optimized, demonstrating that the reaction temperature, enzyme load, and reaction time significantly affect the yields of Deapioplatycodin D .

Metabolic Pathways

Deapioplatycodin D is involved in certain metabolic pathways. It was found that Deapioplatycodin D and Platycodin D were positively correlated with AACT, HMGR, HMGS, SS, and UGT-1, and negatively correlated with β-AS . This suggests that these enzymes or cofactors interact with Deapioplatycodin D, affecting metabolic flux or metabolite levels.

准备方法

合成路线和反应条件: 去阿皮酰川贝皂苷D可以通过从川贝母根中提取的粗川贝皂苷的酶水解合成。该过程涉及使用糖苷水解酶,如蜗牛酶,它可以有效地将去阿皮酰川贝皂苷E转化为去阿皮酰川贝皂苷D。该酶促反应的最佳条件包括温度 43°C、酶负载量 15% 和反应时间 22 小时 .

工业生产方法: 去阿皮酰川贝皂苷D的工业生产可以通过使用如毕赤酵母和枯草芽孢杆菌等菌株的混合发酵来实现。该方法通过利用这些菌株的发酵特性对川贝皂苷进行生物转化,从而提高了去阿皮酰川贝皂苷D的产量 .

化学反应分析

反应类型: 去阿皮酰川贝皂苷D会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常由氧化剂促进。

还原: 该反应涉及添加氢或去除氧,通常使用还原剂。

取代: 该反应涉及用另一种官能团取代一个官能团,通常在特定条件下进行。

常用试剂和条件:

氧化剂: 高锰酸钾,过氧化氢。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,烷基化试剂。

主要产物: 这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。

4. 科研应用

去阿皮酰川贝皂苷D具有广泛的科研应用:

化学: 用作研究三萜皂苷的参考化合物。

生物学: 研究其在细胞过程中的作用及其与各种生物分子的相互作用。

相似化合物的比较

去阿皮酰川贝皂苷D在结构上类似于其他三萜皂苷,如川贝皂苷A、川贝皂苷C和川贝皂苷D。它在其特异性的糖苷键和强大的抗 HCV 活性方面是独一无二的 。这些结构差异导致其独特的生物活性和治疗潜力。

类似化合物:

- 川贝皂苷A

- 川贝皂苷C

- 川贝皂苷D

属性

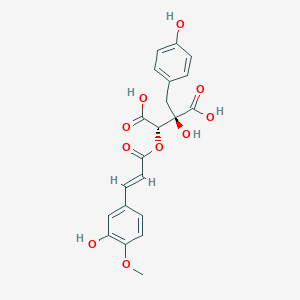

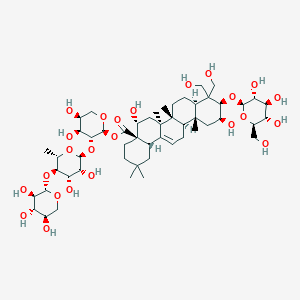

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H84O24/c1-21-39(73-42-36(65)31(60)25(57)17-69-42)35(64)38(67)43(71-21)74-40-32(61)26(58)18-70-45(40)76-46(68)52-12-11-47(2,3)13-23(52)22-7-8-28-48(4)14-24(56)41(75-44-37(66)34(63)33(62)27(16-53)72-44)51(19-54,20-55)29(48)9-10-49(28,5)50(22,6)15-30(52)59/h7,21,23-45,53-67H,8-20H2,1-6H3/t21-,23-,24-,25+,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,48+,49+,50+,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKUIVZXCXTBEH-PSRBGVDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H84O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316009 | |

| Record name | Deapioplatycodin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1093.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78763-58-3 | |

| Record name | Deapioplatycodin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78763-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deapioplatycodin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the known biological activities of deapioplatycodin D?

A1: Deapioplatycodin D, a triterpenoid saponin found in Platycodon grandiflorum, has demonstrated promising antiviral activity against the hepatitis C virus (HCV) []. It inhibits the NS5B RNA-dependent RNA polymerase, a key enzyme for HCV replication []. Deapioplatycodin D also exhibits neuroprotective effects against glutamate-induced toxicity in rat cortical cells [].

Q2: How does the drying process of Platycodon grandiflorum affect deapioplatycodin D content?

A2: Interestingly, the content of deapioplatycodin D in Platycodon grandiflorum roots increases with longer storage periods, regardless of the storage temperature []. This contrasts with platycodin D3 and polygalacin D, which tend to decrease during storage []. Additionally, daylight and hot-air drying methods have been found to be more effective than freeze-drying in preserving deapioplatycodin D content [, ]. Specifically, hot-air drying at 65°C resulted in higher deapioplatycodin D levels compared to 45°C or 85°C [].

Q3: Is there a relationship between the sugar content and deapioplatycodin D levels in dried Platycodon grandiflorum?

A3: Yes, a strong negative correlation has been observed between glucose content and deapioplatycodin D levels in dried Platycodon grandiflorum roots [, ]. This suggests that high glucose levels during the drying process may negatively impact deapioplatycodin D accumulation.

Q4: Have any new analogs or derivatives of deapioplatycodin D been discovered?

A5: Yes, a novel oleanane-type triterpenoid saponin closely related to deapioplatycodin D, named platycoside N, has been isolated from the roots of Platycodon grandiflorum []. This finding suggests the presence of other potentially bioactive saponins in this plant.

Q5: Are there any ongoing studies focusing on deapioplatycodin D's therapeutic potential?

A6: Current research is investigating the potential mechanism of deapioplatycodin D against pulmonary fibrosis using bioinformatics and experimental verification []. Additionally, studies are exploring the optimization of deapioplatycodin D production using non-saccharomyces yeast isolated from Nuruk [].

Q6: How does deapioplatycodin D compare to other saponins in Platycodon grandiflorum in terms of bioactivity?

A7: While deapioplatycodin D shows promising antiviral and neuroprotective activities, other saponins like platycodin D have also been found to inhibit HCV replication and exhibit cytotoxic effects against various human tumor cell lines [, ]. Comparing the efficacy and mechanisms of action between these saponins requires further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)